molecular formula C6H9NO3P+ B14687494 Anilinium hydrogen phosphite CAS No. 33921-12-9

Anilinium hydrogen phosphite

Cat. No.: B14687494
CAS No.: 33921-12-9
M. Wt: 174.11 g/mol
InChI Key: MFZHIZHQOBGKFY-UHFFFAOYSA-O
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Description

Anilinium hydrogen phosphite is an organic compound with the chemical formula C6H5NH3H2PO3. It is formed by the combination of anilinium ions (C6H5NH3+) and hydrogen phosphite ions (H2PO3-). This compound is known for its unique hydrogen bonding properties, where the phosphite groups are hydrogen bonded in pairs, resembling the doubly hydrogen-bonded pairs typically observed in carboxylic acid species .

Chemical Reactions Analysis

Types of Reactions: Anilinium hydrogen phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form anilinium phosphate.

    Reduction: Reduction reactions can convert the phosphite group to phosphine derivatives.

    Substitution: The hydrogen atoms in the phosphite group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Scientific Research Applications

Anilinium hydrogen phosphite has several scientific research applications, including:

Mechanism of Action

The mechanism of action of anilinium hydrogen phosphite involves its ability to form strong hydrogen bonds with other molecules. This property allows it to interact with various molecular targets, including enzymes and receptors, potentially influencing biochemical pathways. The hydrogen bonding interactions can stabilize or destabilize specific molecular structures, thereby modulating their activity .

Comparison with Similar Compounds

Uniqueness: Anilinium hydrogen phosphite is unique due to its specific hydrogen bonding pattern, which is not commonly observed in other similar compounds. This unique property makes it a valuable compound for studying hydrogen bonding interactions and their effects on molecular stability and reactivity .

Properties

CAS No.

33921-12-9

Molecular Formula

C6H9NO3P+

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H7N.HO3P/c7-6-4-2-1-3-5-6;1-4(2)3/h1-5H,7H2;(H,1,2,3)/p+1

InChI Key

MFZHIZHQOBGKFY-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[NH3+].OP(=O)=O

Related CAS

62-53-3 (Parent)

Origin of Product

United States

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